4-Amino-5-methyl-2-(trifluoromethyl)phenol
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Overview
Description
4-Amino-5-methyl-2-(trifluoromethyl)phenol is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of an amino group, a methyl group, and a trifluoromethyl group attached to a phenol ring. The trifluoromethyl group is known for its unique chemical properties, which make this compound of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-methyl-2-(trifluoromethyl)phenol can be achieved through several synthetic routes. One common method involves the trifluoromethylation of a suitable precursor, such as 4-amino-5-methylphenol, using trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonate. The reaction is typically carried out under mild conditions, often in the presence of a base such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale trifluoromethylation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature and pressure, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-methyl-2-(trifluoromethyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while reduction of the amino group may produce primary amines .
Scientific Research Applications
4-Amino-5-methyl-2-(trifluoromethyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to modulate biological pathways.
Industry: The compound is used in the production of specialty chemicals, polymers, and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Amino-5-methyl-2-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2,5-bis(trifluoromethyl)phenol: This compound has two trifluoromethyl groups, which may enhance its chemical reactivity and biological activity.
4-(Trifluoromethyl)phenol: Lacks the amino and methyl groups, making it less versatile in certain applications.
2-Amino-5-methyl-4-(trifluoromethyl)phenol: Similar structure but different positioning of functional groups, which can affect its chemical properties and reactivity.
Uniqueness
4-Amino-5-methyl-2-(trifluoromethyl)phenol is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both an amino group and a trifluoromethyl group on the phenol ring makes it particularly valuable in the synthesis of complex organic molecules and in various scientific research applications .
Properties
Molecular Formula |
C8H8F3NO |
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Molecular Weight |
191.15 g/mol |
IUPAC Name |
4-amino-5-methyl-2-(trifluoromethyl)phenol |
InChI |
InChI=1S/C8H8F3NO/c1-4-2-7(13)5(3-6(4)12)8(9,10)11/h2-3,13H,12H2,1H3 |
InChI Key |
WBBJOGQTILHIQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N)C(F)(F)F)O |
Origin of Product |
United States |
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